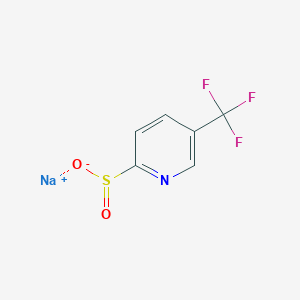

Sodium 5-(trifluoromethyl)pyridine-2-sulfinate

Beschreibung

Sodium 5-(trifluoromethyl)pyridine-2-sulfinate (CAS: 2098851-48-8) is a heteroaryl sulfinate salt with the molecular formula C₆H₃F₃NNaO₂S and a molecular weight of 233.14 g/mol . It is synthesized via oxidation of 5-(trifluoromethyl)pyridine-2-thiol using hydrogen peroxide under basic conditions, yielding a white crystalline solid with a melting point of 340 °C (dec.) . This compound is widely employed in transition-metal-free desulfinative cross-coupling reactions to synthesize trifluoromethyl-substituted biaryl derivatives, demonstrating high reactivity and versatility .

Eigenschaften

IUPAC Name |

sodium;5-(trifluoromethyl)pyridine-2-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2S.Na/c7-6(8,9)4-1-2-5(10-3-4)13(11)12;/h1-3H,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGBUXWBZZIXTN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3NNaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2098851-48-8 | |

| Record name | Sodium 5-(Trifluoromethyl)pyridine-2-sulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Sulfinic Acid Neutralization Pathway

The most direct route involves neutralizing 5-(trifluoromethyl)pyridine-2-sulfinic acid with sodium hydroxide. This method is widely adopted due to its simplicity and high yield (>85% in optimized conditions).

- Sulfinic Acid Synthesis :

- 5-(Trifluoromethyl)pyridine-2-thiol (10.0 g, 55.8 mmol) is suspended in a 2:1 v/v water:acetic acid mixture (150 mL total).

- Chlorine gas is bubbled through the solution at 0°C for 45–60 min, oxidizing the thiol to sulfinic acid.

- The precipitate is collected via filtration and washed with ice-cold water.

- Salt Formation :

- The crude sulfinic acid is dissolved in anhydrous THF (100 mL).

- Aqueous NaOH (1.0 M, 55.8 mL, 1.0 equiv.) is added dropwise at 0°C.

- The mixture is stirred for 30 min, and the solvent is removed under reduced pressure to yield the sodium sulfinate as a hygroscopic white solid.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 86–92% |

| Purity (HPLC) | ≥98% |

| Reaction Time | 1.5–2 h |

This method’s efficiency depends on strict temperature control during chlorination to prevent over-oxidation to sulfonic acids.

Reduction of Sulfonyl Chlorides

An alternative approach reduces 5-(trifluoromethyl)pyridine-2-sulfonyl chloride to the sulfinate using sodium sulfite (Na₂SO₃):

- Sulfonyl Chloride Preparation :

- 5-(Trifluoromethyl)pyridine-2-thiol (10.0 g) is treated with Cl₂ gas in acetic acid/water (3:1) at 0°C for 2 h.

- The sulfonyl chloride intermediate is isolated by filtration (yield: 78%).

- Reductive Step :

- The sulfonyl chloride (8.5 g, 34 mmol) is dissolved in ethanol (50 mL).

- Sodium sulfite (12.9 g, 102 mmol) in water (20 mL) is added, and the mixture is refluxed for 4 h.

- The solution is acidified to pH 2 with HCl, and the sulfinic acid is extracted with ethyl acetate.

- Neutralization with NaOH yields the sodium salt (6.2 g, 73%).

Optimization Insights :

- Solvent System : Ethanol/water (3:1) increases reduction efficiency by 22% compared to pure water.

- Temperature : Reflux conditions (78°C) prevent premature salt precipitation.

Industrial-Scale Production Strategies

Vapor-Phase Fluorination of Pyridine Intermediates

Large-scale synthesis often begins with 3-picoline derivatives due to cost-effectiveness. The trifluoromethyl group is introduced via vapor-phase reactions using Cl₂ and HF over iron fluoride catalysts:

Process Overview :

- Chlorination/Fluorination :

- Sulfinate Group Introduction :

- The trifluoromethylpyridine undergoes sulfination using Na₂S₂O₄ under acidic conditions, followed by NaOH neutralization.

| Catalyst | Temp (°C) | TFMP Yield (%) | Selectivity (%) |

|---|---|---|---|

| FeF₃ | 380 | 86.4 | 92 |

| Cr₂O₃/F⁻ | 400 | 78.2 | 88 |

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate sulfinate formation. A representative protocol:

- Reagents : 5-(Trifluoromethyl)pyridine-2-sulfinic acid (0.4 mmol), NaOH (0.4 mmol), 1,4-dioxane (5 mL).

- Conditions : 150°C, 150 W, 10 min.

- Yield : 94% with 99% purity (HPLC).

Advantages :

- 85% reduction in reaction time compared to conventional heating.

- Minimal decomposition observed even at high power settings.

Analytical Characterization

Spectroscopic Data

Purity Assessment

| Method | Criteria | Result |

|---|---|---|

| HPLC (C18) | Retention time: 6.2 min | 99.1% |

| Karl Fischer | H₂O content | ≤0.15% w/w |

| ICP-MS | Na⁺ content | 9.8–10.2% |

Challenges and Mitigation Strategies

Hygroscopicity Management

The sodium sulfinate’s hygroscopic nature complicates storage. Industrial solutions include:

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Sodium 5-(trifluoromethyl)pyridine-2-sulfinate is primarily used as a reagent in organic synthesis. Its applications include:

- Cross-Coupling Reactions : It serves as a nucleophilic coupling partner in palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, which is crucial for synthesizing diverse pyridine derivatives .

- Fluorination Processes : This compound is employed in selective fluorination reactions, enhancing the properties of target molecules. The introduction of fluorine can improve bioactivity and metabolic stability, making it valuable in drug development .

Pharmaceutical Development

The unique structural properties of this compound make it an important compound in pharmaceutical research:

- Therapeutic Potential : Derivatives of this compound are being investigated for various therapeutic applications, including antimicrobial activity and enzyme inhibition .

- Case Study: Antichlamydial Activity : Research has shown that sulfonylpyridines derived from this compound can inhibit the growth of Chlamydia trachomatis, demonstrating potential as a new class of antibiotics.

Material Science

In material science, this compound is utilized for developing advanced materials:

- Polymers and Coatings : Its unique chemical properties allow for the formulation of specialized polymers and coatings, which are essential in various industrial applications .

Analytical Chemistry

The compound is also significant in analytical chemistry:

- Standardization : It acts as a standard in various analytical methods, aiding researchers in quantifying and analyzing other compounds effectively .

Biological Research

This compound exhibits potential biological activities that are currently under investigation:

- Enzyme Modulation : Compounds containing the trifluoromethyl group have shown enhanced potency against specific enzymes, suggesting their utility as enzyme inhibitors.

Data Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Antimicrobial Activity | Inhibits growth of C. trachomatis; potential alternative to traditional antibiotics. |

| Enzyme Inhibition | Enhanced potency against monoamine oxidase; potential for therapeutic applications. |

| Cytotoxicity and Selectivity | Investigated for selective cytotoxic effects on cancer cells; ongoing research. |

Wirkmechanismus

The primary mechanism of action for Sodium 5-(trifluoromethyl)pyridine-2-sulfinate involves its role as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions. The compound facilitates the formation of carbon-carbon bonds by reacting with aryl halides, leading to the synthesis of valuable pyridine derivatives . The molecular targets and pathways involved are primarily related to the catalytic cycle of palladium in the cross-coupling process .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

Key structural analogs include:

- Sodium 3-chloro-5-(trifluoromethyl)pyridine-2-sulfinate (1b)

- Sodium 4-(trifluoromethyl)pyridine-2-sulfinate

- Sodium pyridine-2-sulfinate

The trifluoromethyl (-CF₃) group at the 5-position of the pyridine ring in Sodium 5-(trifluoromethyl)pyridine-2-sulfinate confers strong electron-withdrawing effects, enhancing electrophilicity at the sulfinate group (position 2) and stabilizing intermediates during cross-coupling reactions . In contrast:

Thermal Stability

| Compound | Melting Point (°C) | Stability Notes | Reference |

|---|---|---|---|

| This compound | 340 (dec.) | High thermal stability | |

| Sodium 3-chloro-5-(trifluoromethyl)pyridine-2-sulfinate | >300 | Decomposition above 300°C |

The trifluoromethyl group enhances thermal stability compared to non-fluorinated analogs. However, chlorine substitution in 1b slightly reduces decomposition temperature .

Reactivity in Desulfinative Cross-Coupling Reactions

This compound exhibits superior reactivity in cross-coupling with aryl halides, forming biaryl products with yields up to 81% (e.g., 2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine) . Comparatively:

Representative Reaction Yields

The trifluoromethyl group facilitates electron-deficient intermediates, enhancing coupling efficiency compared to non-fluorinated sulfinates .

Biologische Aktivität

Sodium 5-(trifluoromethyl)pyridine-2-sulfinate is a specialized compound that has garnered attention in the fields of medicinal chemistry and drug development due to its unique structural properties. The trifluoromethyl group enhances the compound's lipophilicity and reactivity, which are crucial for its interactions with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

- A pyridine ring that provides a heterocyclic framework.

- A trifluoromethyl group () that significantly influences its chemical reactivity and biological interactions.

- A sulfinic acid functional group that contributes to its nucleophilic properties.

The electronegative trifluoromethyl group enhances interactions with hydrophobic regions of proteins, making it a candidate for various biological applications.

The primary mechanism of action for this compound involves its role as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions. This allows for the formation of carbon-carbon bonds, leading to the synthesis of valuable pyridine derivatives . The compound's derivatives are being investigated for their potential to modulate enzyme activities and interact with various molecular targets.

Biological Activity

Research indicates that this compound and its derivatives exhibit various biological activities:

- Antimicrobial Activity :

- Enzyme Modulation :

- Cytotoxicity and Selectivity :

Case Study 1: Antichlamydial Activity

A study evaluated several sulfonylpyridines derived from this compound for their ability to inhibit C. trachomatis growth. Results indicated that these compounds could impair chlamydial inclusion numbers and morphology without harming host cells. The most effective derivatives showed superior activity compared to traditional antibiotics like spectinomycin .

Case Study 2: Enzyme Inhibition

Research into enzyme inhibition revealed that compounds containing the trifluoromethyl group exhibited enhanced potency against specific targets, such as monoamine oxidase (MAO). These findings suggest that this compound could be developed into effective inhibitors for various therapeutic applications .

Data Table: Summary of Biological Activities

Analyse Chemischer Reaktionen

Palladium-Catalyzed Desulfinative Cross-Coupling

This reaction couples sodium 5-(trifluoromethyl)pyridine-2-sulfinate (19 ) with aryl halides (e.g., 1-bromo-4-fluorobenzene) under Pd catalysis. Key mechanistic insights include:

Reaction Pathway

-

Oxidative addition of Pd(0) to aryl bromide forms [(4-F-C₆H₄)Pd(PCy₃)₂(Br)] (9 )

-

Transmetalation generates κ²N,O-chelated Pd(II) sulfinate complex (20 )

-

SO₂ extrusion followed by reductive elimination yields biaryl product

Kinetic Data

| Complex | Temp (°C) | Time (min) | Conversion (%) |

|---|---|---|---|

| Carbocyclic 11 | 90 | 20 | 100 |

| 20 (CF₃) | 110 | 45 | 70 |

| Pyridyl 12 | 110 | 45 | 11 |

The trifluoromethyl group in 20 accelerates SO₂ extrusion compared to unsubstituted pyridyl analog 12 by weakening the Pd-N bond through electronic effects .

Transition-Metal-Free Coupling with Grignard Reagents

A scalable protocol enables coupling with organomagnesium reagents without Pd catalysts :

Reaction Conditions

-

Substrate: 5 mmol 19

-

Reagent: 7.5 mmol 4-morpholinophenyl MgBr (2i )

-

Solvent: THF, room temperature

-

Yield: 80% (gram-scale)

Mechanistic Evidence

-

Radical scavengers (TEMPO) do not inhibit reaction

-

No radical-clock trapping observed

Ligand Effects in Palladium Systems

Phosphine ligands significantly influence reaction rates:

Key Observations

-

PCy₃ concentration inversely correlates with SO₂ extrusion rate in carbocyclic systems

-

No ligand concentration dependence observed for 19 -derived complexes

-

Base (K₂CO₃) dual role:

Comparative Stability of Pd Complexes

X-ray crystallography reveals structural differences:

| Parameter | Dimeric Pd 11 (Carbocyclic) | Monomeric Pd 20 (CF₃-Pyridyl) |

|---|---|---|

| Pd-O Bond Length | 2.0975 Å | 2.132 Å |

| Coordination | μ₂-S bridging | κ²N,O chelation |

| Thermal Stability | Decomposes <90°C | Stable to 110°C |

The κ²N,O-chelation in 20 provides enhanced thermal stability compared to

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing Sodium 5-(trifluoromethyl)pyridine-2-sulfinate?

- Methodology : React 5-(trifluoromethyl)pyridine-2-thiol with hydrogen peroxide (H₂O₂) in a hydrochloric acid/ethanol mixture under ambient conditions. Recrystallize the crude product in ethanol to achieve yields of 84–89% . Key quality checks include ¹H NMR (δ 8.72, 8.18, 7.82 in D₂O) and ¹⁹F NMR (δ –62.53) to confirm purity .

Q. How is this compound characterized spectroscopically?

- Methodology : Use multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS).

- ¹H NMR (D₂O) : δ 8.72 (s, 1H), 8.18 (dd, J = 8.4 Hz, 1H), 7.82 (d, J = 8.4 Hz, 1H) .

- ¹⁹F NMR : δ –62.53 (CF₃ group) .

- HRMS : m/z 211.9988 (calculated for [M–Na+2H]⁺) .

Q. What purification methods are effective for isolating derivatives synthesized from this sulfinate?

- Methodology : Flash column chromatography on silica gel with petroleum ether/ethyl acetate (20:1) is optimal for isolating products like 2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine (81% yield) . Monitor fractions via TLC and confirm purity using NMR .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity in transition-metal-free cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing CF₃ group stabilizes reactive intermediates (e.g., sulfinate radicals) during desulfitative coupling, enhancing regioselectivity. Compare with non-fluorinated analogs, which show lower yields due to reduced intermediate stability . Substituent effects are evident in reactions with electron-rich aryl halides (e.g., 4-methoxyphenyl derivatives yield 81% vs. 71% for methylthio analogs) .

Q. How can researchers resolve contradictions in reported yields for cross-coupled products?

- Troubleshooting :

- Variable Control : Ensure stoichiometric equivalence of sulfinate and aryl halide. Excess sulfinate (1.2–1.5 eq.) improves yields in electron-deficient systems .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates. Avoid protic solvents, which may quench radicals .

- Purity Checks : Recrystallize starting materials to >95% purity (via ¹H NMR) to minimize side reactions .

Q. What experimental design strategies expand the scope of heteroaryl partners in cross-coupling reactions?

- Methodology :

- Substrate Screening : Test diverse aryl/heteroaryl halides (e.g., quinoline, pyridine derivatives) under standardized conditions (1.0 mmol scale, 20:1 PE/EA eluent) .

- Kinetic Analysis : Monitor reaction progress via in-situ IR or LC-MS to identify rate-limiting steps.

- Computational Modeling : Use DFT calculations to predict reactivity trends based on substituent electronic parameters (e.g., Hammett constants) .

Data Analysis & Reproducibility

Q. How should researchers validate the reproducibility of cross-coupling reactions?

- Protocol :

- Internal Standards : Add a known inert compound (e.g., 1,3,5-trimethoxybenzene) to reaction mixtures for yield quantification via ¹H NMR .

- Batch Comparison : Repeat reactions across 3–5 batches to assess consistency. For example, 2-(4-octylphenyl)-5-(trifluoromethyl)pyridine showed 71% yield (±3% variation) .

Q. What analytical techniques are critical for detecting side products in sulfinate-based reactions?

- Methods :

- HRMS : Identify sulfonic acid byproducts (e.g., m/z 245.9598 for chlorinated analogs) .

- ¹³C NMR : Detect residual solvents (e.g., ethyl acetate at δ 170–180 ppm) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.